Fmoc-1,6-diaminohexane hydrochloride

Descripción general

Descripción

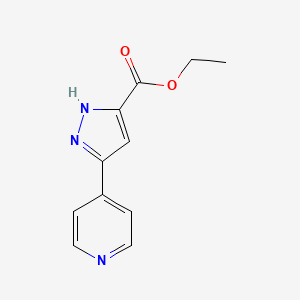

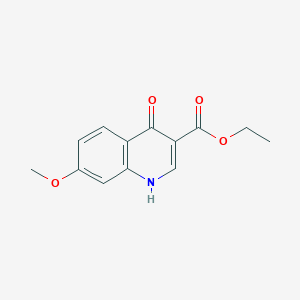

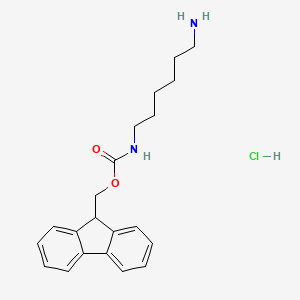

Fmoc-1,6-diaminohexane hydrochloride is a compound with the molecular formula C21H27ClN2O2 . It is an analog of Osw-1 and has potential for Alzheimer’s disease and cancer treatment . The compound is monoprotected with a base-labile Fmoc protecting group .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound is frequently used as a protecting group for amines .Molecular Structure Analysis

The molecular weight of this compound is 374.9 g/mol . The IUPAC name for the compound is 9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . The compound should be stored at temperatures of 2-8°C .Aplicaciones Científicas De Investigación

Chromatographic Analysis

Fmoc-1,6-diaminohexane hydrochloride has been used in chromatographic analysis. A study by Brückner, Flassig, and Kirschbaum (2012) demonstrated its application in the pre-column derivatization of biogenic amines for high-performance liquid chromatography (HPLC). This method was applied to extract biogenic amines from tea infusions, showcasing its utility in food chemistry and analysis (Brückner, Flassig, & Kirschbaum, 2012).

Peptide Synthesis

In the field of peptide synthesis, this compound has found significant usage. Sparrow et al. (1996) described the creation of a hydrophilic crosslinked aminoalkyl polydimethylacrylamide-beaded support for peptide assembly using standard Fmoc chemistry. This method achieved high purity in crude peptides and was beneficial for sequences that failed on conventional polystyrene resins (Sparrow et al., 1996).

Amino Acid Derivatization

This compound is also instrumental in amino acid derivatization. Ou et al. (1996) described an improved HPLC method for the separation of amino acids derivatized with Fmoc, offering high throughput, baseline resolution, and chromatographic reproducibility (Ou et al., 1996).

Synthesis of Functional Materials

In the synthesis of functional materials, the Fmoc group, including this compound, plays a crucial role. Tao et al. (2016) highlighted the self-assembly features of Fmoc-modified amino acids and short peptides, discussing their applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

Environmental Analysis

This compound has been utilized in environmental analysis as well. Lopez et al. (1996) developed a method involving Fmoc for the determination of dimethylamine in groundwater, demonstrating the compound's utility in environmental monitoring and analysis (Lopez et al., 1996).

Biochemical Research

In biochemical research, this compound has been used in the study of protein and enzyme interactions. For instance, Sigman, Váchal, and Jacobsen (2000) employed Fmoc-amino acids in the asymmetric Strecker reaction, highlighting its role in understanding biochemical pathways (Sigman, Váchal, & Jacobsen, 2000).

Mecanismo De Acción

Target of Action

Fmoc-1,6-diaminohexane hydrochloride is primarily targeted towards p21-deficient cancer cells . The compound exhibits anticancer activity by conjugating with monoclonal antibodies .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a protective group for amines in synthesis . It forms carbamates with amines and is deprotected with bases such as secondary amines like piperidine . The compound’s interaction with its targets involves the formation of a fluorenyl anion, which is stabilized due to its aromatic nature . This intermediary carbanion can eliminate the carbamate in an E1cb mechanism, releasing dibenzofulvene .

Biochemical Pathways

Given its anticancer activity against p21-deficient cancer cells , it can be inferred that the compound likely interacts with pathways related to cell cycle regulation and apoptosis.

Result of Action

This compound exhibits anticancer activity against p21-deficient cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQIWLYPJOUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384732 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166410-37-3 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)